3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 299.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperidine Compounds in Drug Discovery
Piperidine derivatives, including those with complex substituents similar to "3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride," play significant roles in drug discovery due to their diverse pharmacological properties. For example, the synthesis and evaluation of ligands for D2-like receptors highlight the importance of arylcycloalkylamines (a class that includes piperidine derivatives) in developing antipsychotic agents. The study by Sikazwe et al. (2009) demonstrates how modifications to the arylalkyl substituents of phenylpiperidines can influence the potency and selectivity of these compounds for D2-like receptors, suggesting a pathway for the development of new therapeutic agents [Sikazwe et al., 2009].
Neuroprotective and Cognitive Enhancing Effects
Research into the neuroprotective and cognitive-enhancing effects of piperidine derivatives is also noteworthy. The participation of D1-D4 dopamine receptors in the pro-cognitive effects of certain neuroactive peptides, as reviewed by Braszko (2010), suggests that compounds affecting these pathways could have therapeutic potential in treating cognitive disorders. This review posits that angiotensin IV and its derivatives, likely acting through interactions with dopamine receptors, can improve memory, hinting at the potential cognitive benefits of structurally similar piperidine compounds [Braszko, 2010].
Chemical Synthesis and Methodology
The methodologies used for the synthesis of spiropiperidines, as reviewed by Griggs et al. (2018), provide valuable insights into the versatility of piperidine scaffolds in organic synthesis. This review covers strategies for constructing 2-, 3-, and 4-spiropiperidines, a class of compounds that includes various piperidine derivatives. Such synthetic strategies are crucial for the development of new compounds with potential applications in medicinal chemistry and drug discovery [Griggs et al., 2018].
Properties
IUPAC Name |
3-[(2-methoxy-4-propylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h7-8,10,14,17H,3-6,9,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBTKMLDCJUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CCCNC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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